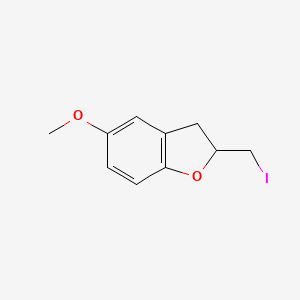

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

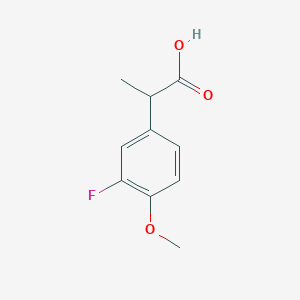

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Hallucinogenic Analogues

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has been utilized in the synthesis of hallucinogenic analogues. Nichols et al. (1991) prepared two 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines, demonstrating activity comparable to their flexible counterparts in drug discrimination paradigms in rats (Nichols et al., 1991).

Chemical Synthesis and Modification

In 1984, Yamaguchi et al. reported on the acylations of methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, derived from methoxy-substituted phenols (Yamaguchi et al., 1984). Additionally, the same team explored the conversion of 2-isopropenyl-6-methoxy-2,3-dihydrobenzofuran to racemic dihydroageratone through various chemical processes, including demethylation with magnesium iodide etherate (Yamaguchi et al., 1984).

Antihypertensive Activity Research

Turan-Zitouni et al. (1996) synthesized derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran and investigated their antihypertensive activities (Turan-Zitouni et al., 1996).

Exploration of Antioxidant Properties

Yagunov et al. (2018) synthesized 2-dodecylselenomethyl-5-hydroxy-2,3-dihydrobenzofurans from 5-alkoxy-2-iodomethyl-substituted derivatives, assessing their antioxidant activity and finding that they exceeded sulfur-containing analogs and tocopherols in antioxidant activity in the thermal autooxidation of methyl oleate (Yagunov et al., 2018).

Evaluation of Anticancer Activity

Pieters et al. (1999) obtained a series of dihydrobenzofuran lignans and benzofurans through biomimetic reaction sequences, evaluating them for potential anticancer activity in human tumor cell lines. They found that leukemia and breast cancer cell lines were more sensitive to these agents, with some compounds showing promising activity (Pieters et al., 1999).

作用機序

Target of Action

It’s known that similar compounds, such as carbenes and carbenoids, interact with alkenes .

Mode of Action

The compound, 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran, likely acts through a mechanism similar to that of carbenes and carbenoids . Carbenes and carbenoids are known to react with alkenes to form cyclopropane structures . The (iodomethyl) zinc iodide, which is similar to our compound, is formed in situ via the mixing of Zn-Cu with CH2I2. If this ICH2ZnI is in the presence of an alkene, a CH2 group is transferred to the double bond to create cyclopropane .

Biochemical Pathways

The formation of cyclopropane structures could potentially impact various biochemical processes, given the highly reactive nature of cyclopropane compounds .

Pharmacokinetics

The pharmacokinetics of a drug can be influenced by factors such as renal function, genetic makeup, sex, age, and individual physiology .

Result of Action

The formation of cyclopropane structures could potentially lead to various molecular and cellular changes, given the highly reactive nature of cyclopropane compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pollution, infrastructure, and access to healthy food may contribute to the development of diseases . .

Safety and Hazards

特性

IUPAC Name |

2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRNRCGIPZLBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B3012370.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)